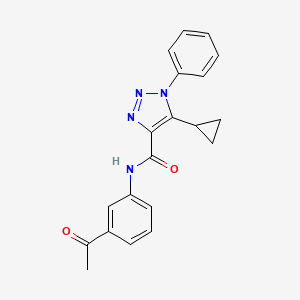

N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, which is a common method for synthesizing triazoles. The acetylphenyl, cyclopropyl, and phenyl groups would likely be introduced in separate steps, possibly through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with the acetylphenyl, cyclopropyl, and phenyl groups. The exact structure would depend on the positions of these groups on the triazole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring and the other functional groups. The triazole ring is aromatic and relatively stable, but can participate in various reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of aromatic rings could all influence its properties .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been involved in studies exploring the chemistry of polyazaheterocyclic compounds, particularly through Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles, leading to a synthesis pathway for triazolo[4,5-d]pyrimidines. This process illustrates the compound's potential for generating structurally diverse heterocyclic compounds, which are essential in medicinal chemistry and materials science (Sutherland & Tennant, 1971).

- Another study focused on new synthetic 1,2,4-triazole derivatives, highlighting their cholinesterase inhibition and molecular docking studies. These derivatives demonstrate moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showcasing the compound's potential in designing inhibitors for neurodegenerative diseases (Riaz et al., 2020).

- Research on [2 + 2] cycloadditions of lithium alkynamides produced by fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles has provided insights into novel reaction pathways and the synthesis of complex molecules, indicating the versatility of triazole derivatives in synthetic organic chemistry (Ghose & Gilchrist, 1991).

Applications in Material Science and Pharmacology

- The synthesis of novel 3-(4-tert-butylphenyl)-5-cylopropyl-4H-1,2,4-triazole derivatives with antioxidative and antimicrobial activities underscores the compound's utility in developing new materials with inherent biological activities. These derivatives exhibited significant potential against bacterial strains, indicating their applicability in antimicrobial material science (Yildirim, 2020).

- Studies on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents reveal the compound's potential in pharmaceutical research, particularly in designing new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These targets can include various enzymes, receptors, and other proteins that play crucial roles in cellular processes.

Mode of Action

The interaction of the compound with its targets could result in changes to the target’s function. For example, the compound might inhibit an enzyme’s activity, block a receptor’s signaling, or interfere with a protein’s normal function .

Biochemical Pathways

The compound’s interaction with its targets could affect various biochemical pathways. For instance, if the compound inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the production of certain molecules within the cell .

properties

IUPAC Name |

N-(3-acetylphenyl)-5-cyclopropyl-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-13(25)15-6-5-7-16(12-15)21-20(26)18-19(14-10-11-14)24(23-22-18)17-8-3-2-4-9-17/h2-9,12,14H,10-11H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHWXOVCBQHDQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2516431.png)

![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2516432.png)

![Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516433.png)

![methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2516435.png)

![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2516437.png)

![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)

![2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2516446.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2516452.png)